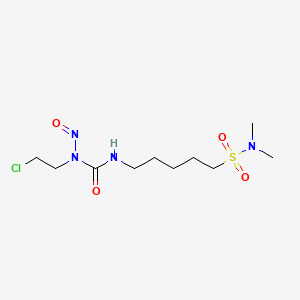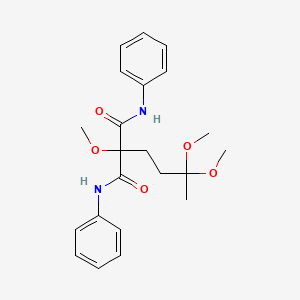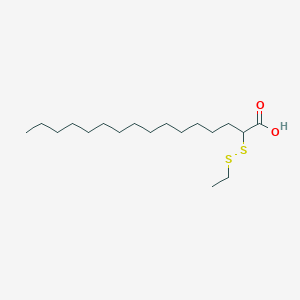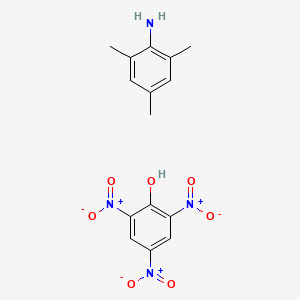![molecular formula C22H13N3O4 B14358076 4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile CAS No. 90178-60-2](/img/structure/B14358076.png)
4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanophenoxy group, a phenyl group, an oxoethyl group, and a nitrobenzonitrile group
Méthodes De Préparation
The synthesis of 4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile involves several steps. One common synthetic route includes the reaction of 4-cyanophenol with 4-bromobenzonitrile to form 4-(4-cyanophenoxy)benzonitrile. This intermediate is then reacted with 4-nitrobenzaldehyde in the presence of a base to yield the final product. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Analyse Des Réactions Chimiques
4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens can be introduced using reagents like N-bromosuccinimide (NBS).
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of the cyanophenoxy and nitrobenzonitrile groups, which can form hydrogen bonds and other interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile include:
Azoxystrobin: A fungicide with a similar cyanophenoxy group.
Crisaborole: A pharmaceutical compound with a related structure.
Ostarine: A selective androgen receptor modulator with a cyanophenoxy group.
These compounds share structural similarities but differ in their specific applications and mechanisms of action. This compound is unique due to its combination of functional groups and potential for diverse applications.
Propriétés
Numéro CAS |
90178-60-2 |
|---|---|
Formule moléculaire |
C22H13N3O4 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
4-[2-[4-(4-cyanophenoxy)phenyl]-2-oxoethyl]-3-nitrobenzonitrile |
InChI |
InChI=1S/C22H13N3O4/c23-13-15-2-7-19(8-3-15)29-20-9-5-17(6-10-20)22(26)12-18-4-1-16(14-24)11-21(18)25(27)28/h1-11H,12H2 |
Clé InChI |
YIWKVSVQNCVXHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)CC3=C(C=C(C=C3)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)

![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)



![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)

![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)

![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)


